molecular formula C10H8 B1601558 Naphthalene-1-13C CAS No. 20526-83-4

Naphthalene-1-13C

Cat. No.: B1601558
CAS No.: 20526-83-4
M. Wt: 129.16 g/mol
InChI Key: UFWIBTONFRDIAS-HOSYLAQJSA-N
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Description

Significance of Stable Isotope Tracers in Mechanistic and Pathway Investigations

Stable isotope tracers are invaluable for elucidating reaction mechanisms and mapping complex biochemical and environmental pathways. wikipedia.orgsymeres.com By introducing a labeled compound into a system, scientists can follow the isotopic label as it is incorporated into various products and intermediates. wikipedia.org This provides direct evidence for specific reaction steps and helps to identify previously unknown pathways. wikipedia.org For example, in metabolic research, stable isotope labeling can reveal how nutrients are utilized and transformed by cells, providing a deeper understanding of cellular metabolism. lucerna-chem.chmoravek.com This technique is also crucial in environmental science for tracking the fate and degradation of pollutants. symeres.com

The Role of Carbon-13 in Non-Radiometric Labeling Strategies

Carbon-13 (¹³C) is a naturally occurring stable isotope of carbon. usgs.gov While it accounts for only about 1.1% of all carbon atoms, its unique nuclear properties make it an excellent choice for isotopic labeling. moravek.comusgs.gov Unlike the more abundant carbon-12, the ¹³C nucleus has a nuclear spin, which allows it to be detected by nuclear magnetic resonance (NMR) spectroscopy. moravek.com This, along with its slightly higher mass, which can be detected by mass spectrometry (MS), enables researchers to distinguish it from carbon-12. wikipedia.orgsymeres.com The use of ¹³C provides a safe, non-radioactive method for tracing carbon atoms in a wide range of studies, from drug metabolism to proteomics and metabolomics. symeres.comadesisinc.comlucerna-chem.ch

Overview of Naphthalene-1-13C as a Versatile Research Tool

Naphthalene-1-¹³C is a specific isotopologue of naphthalene (B1677914), a bicyclic aromatic hydrocarbon, where the carbon atom at position 1 is replaced with a ¹³C isotope. This targeted labeling makes it a highly versatile tool for a variety of research applications. It allows for precise tracking of the naphthalene molecule and its derivatives in complex biological and environmental systems.

Key Properties of Naphthalene and its Labeled Form:

PropertyValue
Chemical FormulaC₁₀H₈
Labeled Formula (Naphthalene-1-¹³C)¹³CC₉H₈
Molecular Weight (unlabeled)128.17 g/mol
Molecular Weight (Naphthalene-1-¹³C)129.17 g/mol (approx.)
Melting Point80.2 °C
Boiling Point218 °C
Solubility in waterSlightly soluble

Data sourced from multiple references. nih.gov

Naphthalene itself is a significant compound, used in the synthesis of plastics, dyes, and other chemicals. orst.eduwikipedia.org It is also a component of crude oil and a product of incomplete combustion. orst.edu The availability of Naphthalene-1-¹³C allows for detailed investigations into its metabolic fate, environmental degradation, and role in various chemical syntheses without the complications of using radioactive tracers. nih.gov

Research Applications of Naphthalene-1-¹³C:

Metabolic Studies: Tracing the metabolic pathways of naphthalene in organisms to understand how it is processed and to identify potential toxic metabolites. nih.gov

Environmental Fate Analysis: Studying the degradation and transformation of naphthalene in soil and water to assess its environmental impact and bioremediation potential. nih.govasm.org

Mechanistic Chemistry: Elucidating the mechanisms of chemical reactions involving naphthalene, such as its thermal rearrangement to azulene (B44059). acs.org

Analytical Method Development: Serving as an internal standard for the accurate quantification of naphthalene in various samples. iarc.fr

The use of Naphthalene-1-¹³C, in conjunction with advanced analytical techniques like NMR and MS, provides researchers with a powerful means to unravel the intricate details of chemical and biological processes involving this important aromatic hydrocarbon.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWIBTONFRDIAS-HOSYLAQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=CC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=CC=C[13CH]=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480141
Record name Naphthalene-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20526-83-4
Record name Naphthalene-1-13C
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20526-83-4
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Synthetic Methodologies and Isotopic Fidelity of Naphthalene 1 13c

Strategies for Regioselective ¹³C Enrichment

The regioselective synthesis of Naphthalene-1-¹³C, where the heavy carbon isotope is placed exclusively at the C-1 position, relies on multi-step chemical pathways that build the naphthalene (B1677914) skeleton from specifically labeled precursors.

One established method is the Staab and Haenel synthesis. asm.orgnih.govresearchgate.net This classical approach constructs the naphthalene ring system in a manner that dictates the final position of the isotopic label. The synthesis proceeds via key intermediates, including [1-¹³C]-4-phenylbutanoic acid and [1-¹³C]-tetralone. researchgate.net The cyclization of the labeled 4-phenylbutanoic acid derivative ensures that the ¹³C atom is incorporated into the desired alpha-position of the fused ring system.

A more recent and innovative strategy involves the nitrogen-to-carbon transmutation of isoquinolines. researchgate.netnih.gov This method utilizes a Wittig-reaction-inspired mechanism where an inexpensive, commercially available phosphonium (B103445) ylide containing the isotopic label, such as [¹³C]methyltriphenylphosphonium iodide, serves as the carbon source. researchgate.netnih.gov The reaction proceeds through the formation of a triene intermediate via ring-opening of the isoquinoline (B145761) precursor, followed by a 6π-electrocyclization and subsequent elimination to yield the ¹³C-labeled naphthalene derivative. nih.gov The position of the nitrogen atom in the starting isoquinoline directly corresponds to the position of the newly introduced ¹³C, allowing for highly regioselective labeling. nih.gov

Precursor Design and Optimized Isotopic Incorporation Pathways

The choice of the ¹³C-labeled precursor is fundamental to the synthetic strategy and dictates the subsequent reaction pathway.

In the Staab and Haenel method, the synthesis originates from a simple, one-carbon (C1) labeled building block, [¹³C]carbon dioxide or sodium carbonate ([Na₂¹³CO₃]) with an isotopic purity of at least 99%. nih.govresearchgate.net The pathway involves the reaction of [¹³C]carbon dioxide with 1-bromo-3-phenylpropane to form [1-¹³C]-4-phenylbutanoic acid. researchgate.net This acid is then cyclized to produce [1-¹³C]-tetralone, which is subsequently converted to [1-¹³C]-tetralin and finally dehydrogenated to yield Naphthalene-1-¹³C. researchgate.net Each step is optimized to maintain the position of the isotopic label.

For the nitrogen-to-carbon transmutation strategy, the key precursor is a commercially available ¹³C-labeled methyltriphenylphosphonium (B96628) iodide ([¹³CH₃PPh₃I]). researchgate.netnih.gov This reagent directly provides the labeled carbon atom that replaces the nitrogen in the isoquinoline starting material. nih.gov This approach offers a streamlined pathway where the complex naphthalene ring system is modified in a late-stage step, providing facile access to specifically labeled naphthalenes. nih.gov

Purification Techniques for Achieving High Isotopic and Chemical Purity

Following synthesis, the crude product contains the desired Naphthalene-1-¹³C along with unreacted starting materials, reagents, and potential side products. Achieving high purity is essential for its application in sensitive analytical studies. Chromatographic techniques are the primary methods employed for purification. asm.orgnih.gov

Column chromatography is a widely cited method for purifying the synthesized [1-¹³C]naphthalene. asm.orgnih.govresearchgate.net This technique separates compounds based on their differential adsorption to a stationary phase, such as silica (B1680970) gel, effectively removing impurities. nih.gov Recrystallization from a suitable solvent, such as ethanol, is another effective technique for enhancing the purity of the final crystalline product. rsc.orgresearchgate.net For more demanding applications requiring exceptionally high purity, High-Performance Liquid Chromatography (HPLC) can be utilized, offering superior separation efficiency.

Interactive Table: Purification Methods for Labeled Naphthalene

Below is a summary of common purification techniques.

View Purification Methods Table
Purification TechniquePrinciple of SeparationTypical Stationary PhaseApplication Notes
Column Chromatography Differential adsorptionSilica gel 60Commonly used for the primary purification of the crude reaction mixture. nih.gov
Recrystallization Difference in solubilityNot applicableUsed to obtain highly pure crystalline product by dissolving the crude solid in a hot solvent and allowing it to cool. rsc.org
High-Performance Liquid Chromatography (HPLC) High-resolution partitioning between stationary and mobile phasesReversed-phase (e.g., C18) or normal-phase columnsProvides excellent separation of closely related isomers and impurities.
Thin-Layer Chromatography (TLC) Differential migration on a coated plateSilica gelPrimarily used for monitoring reaction progress and checking the purity of fractions from column chromatography. rsc.org

Analytical Verification of Labeling Position and Enrichment Levels

Confirming the precise location of the ¹³C label and the isotopic enrichment level is the final and most critical step. This is accomplished using a combination of high-resolution spectroscopic and spectrometric methods.

Gas Chromatography-Mass Spectrometry (GC-MS) is used to confirm both the chemical identity and the incorporation of the isotopic label. asm.orgnih.gov The mass spectrum of Naphthalene-1-¹³C will show a molecular ion peak (M+) at m/z 129, a mass shift of +1 atomic mass unit compared to unlabeled naphthalene (m/z 128), confirming the successful incorporation of a single ¹³C atom. nih.gov The gas chromatogram also serves as a powerful tool to assess the chemical purity of the compound, with analyses often revealing purities better than 98%. asm.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguously determining the exact position of the ¹³C label. asm.orgnih.gov

¹³C NMR: The spectrum of Naphthalene-1-¹³C will exhibit a significantly enhanced signal at the chemical shift corresponding to the C-1 carbon atom, while other carbon signals retain their natural abundance intensity. tandfonline.commdpi.com

¹H NMR: The proton spectrum provides positional information through the analysis of ¹³C-¹H coupling constants. Protons directly bonded to or adjacent to the ¹³C-labeled carbon will show characteristic splitting patterns that are absent in the spectrum of the unlabeled compound. asm.orgnih.gov

Together, these analytical techniques provide comprehensive verification of the molecular structure, isotopic enrichment, and purity of the final Naphthalene-1-¹³C product.

Interactive Table: Analytical Verification Methods

The following table outlines the key analytical techniques for verification.

View Analytical Methods Table
Analytical MethodInformation ProvidedKey Observation for Naphthalene-1-¹³C
Gas Chromatography-Mass Spectrometry (GC-MS) Chemical purity, Molecular weight, Isotopic incorporationA single major peak in the chromatogram; Molecular ion (M+) peak at m/z 129. asm.orgnih.gov
¹³C Nuclear Magnetic Resonance (¹³C NMR) Position of the isotopic label, Structural confirmationHighly intense signal at the chemical shift for C-1 (~128 ppm), with other carbon signals at natural abundance. tandfonline.commdpi.com
¹H Nuclear Magnetic Resonance (¹H NMR) Position of the isotopic label via C-H coupling, Structural confirmationSpecific splitting patterns (coupling) for protons H-1, H-2, and H-8 due to their proximity to the ¹³C label. asm.orgmdpi.com

Advanced Spectroscopic Characterization Facilitated by Naphthalene 1 13c Labeling

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the structure of organic molecules. The use of ¹³C labeling significantly enhances the utility of NMR for studying naphthalene (B1677914) and its derivatives.

Unambiguous Assignment of ¹³C Resonances

The natural abundance of ¹³C is only about 1.1%, which can make obtaining clear ¹³C NMR spectra challenging, especially for complex molecules. By strategically introducing a ¹³C-labeled carbon, as in Naphthalene-1-¹³C, the signal for that specific carbon is significantly enhanced. This enhancement allows for the clear and unambiguous assignment of its resonance in the ¹³C NMR spectrum. careerendeavour.com

For instance, in studies of naphthalene derivatives, the distinct signal from the ¹³C-labeled position serves as a crucial reference point. mdpi.comscielo.brresearchgate.netscite.ai This known signal helps in assigning the other carbon signals in the molecule by comparing their shifts and coupling patterns relative to the labeled carbon. mdpi.comscielo.brresearchgate.netscite.ai This method has been successfully used to confirm the chemical structure and the precise location of the label in synthesized [1-¹³C]naphthalene. asm.orgnih.gov The process often involves comparing the spectra of the labeled compound with its unlabeled counterpart to identify the enriched signal. nih.gov

The following table provides an example of ¹³C NMR chemical shifts for naphthalene, which are foundational for interpreting the spectra of its labeled derivatives.

Carbon PositionChemical Shift (ppm)
C1, C4, C5, C8128.1
C2, C3, C6, C7125.9
C9, C10133.7
Data sourced from publicly available spectral databases.

Application of Two-Dimensional (2D) NMR Techniques for Structural Elucidation and Connectivity

Two-dimensional (2D) NMR techniques are indispensable for elucidating the complex structures of molecules by revealing the connectivity between atoms. ipb.ptweebly.com The incorporation of a ¹³C label in Naphthalene-1-¹³C greatly facilitates these analyses. researchgate.net

Key 2D NMR experiments include:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly bonded to carbon atoms. sdsu.eduslideshare.net With a ¹³C label, the correlation peak for the labeled carbon and its attached proton is significantly intensified, aiding in the assignment of both ¹H and ¹³C signals. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment shows which protons are coupled to each other, typically through three bonds (³J-coupling). sdsu.eduslideshare.net While not directly enhanced by ¹³C labeling, COSY data is crucial for assigning the proton signals, which can then be linked to the carbon skeleton via HSQC and HMBC. mdpi.comscielo.brresearchgate.netscite.ai

DEPT (Distortionless Enhancement by Polarization Transfer): Although a 1D experiment, DEPT is often used in conjunction with 2D techniques. It helps differentiate between CH, CH₂, and CH₃ groups, providing valuable information for structural assignment. mdpi.comnih.gov

The combined application of these techniques, empowered by isotopic labeling, allows for the complete and unambiguous assignment of all proton and carbon signals, even in complex naphthalene derivatives. mdpi.comscielo.brresearchgate.netscite.ainih.gov

Analysis of ¹³C-¹³C Spin-Spin Coupling Constants for Bond Connectivity and Conformational Insights

The measurement of ¹³C-¹³C spin-spin coupling constants (J-couplings) provides direct evidence of carbon-carbon bond connectivity. researchgate.netrsc.org However, at natural abundance, the probability of two adjacent ¹³C atoms is very low (about 0.01%), making the detection of these couplings extremely difficult. careerendeavour.com

By introducing a ¹³C label, as in Naphthalene-1-¹³C, the measurement of one-bond (¹J_CC_), two-bond (²J_CC_), and three-bond (³J_CC_) coupling constants to adjacent carbons becomes feasible. researchgate.netrsc.org

¹J_CC_ Coupling: Provides direct confirmation of the bond between the labeled carbon and its immediate neighbors.

Long-Range Coupling (²J_CC_ and ³J_CC_): These couplings are valuable for probing the geometry and conformation of the molecule. researchgate.netrsc.org The magnitude of these coupling constants is dependent on the dihedral angles between the coupled nuclei, offering insights into the spatial arrangement of the atoms. researchgate.net

Research on ¹³C-labeled naphthalene derivatives has shown that these long-range coupling constants can reveal details about the electronic structure and conformational preferences of the aromatic system. researchgate.netrsc.org

Here is a table showing typical ¹³C-¹³C coupling constants found in aromatic systems:

Coupling TypeTypical Range (Hz)
¹J_CC50 - 70
²J_CC_< 5
³J_CC_5 - 10
Values are general for aromatic compounds and can vary based on substitution and conformation.

Mass Spectrometry (MS) Techniques for Isotopic Analysis

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. When combined with isotopic labeling, it becomes a powerful tool for tracing metabolic pathways and quantifying the incorporation of labeled atoms into various molecules.

Isotope Ratio Mass Spectrometry (IRMS) for Carbon Balance and Flux Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry that measures the ratio of stable isotopes with very high precision. acs.orgiaea.org In studies involving Naphthalene-1-¹³C, IRMS is used to perform carbon balance and metabolic flux analysis. asm.orgresearchgate.net

By feeding microorganisms or environmental systems with [1-¹³C]naphthalene, researchers can track the flow of the labeled carbon atom through various metabolic pathways. asm.orgnih.govresearchgate.net The ¹³C is incorporated into metabolites, biomass (like fatty acids and amino acids), and eventually mineralized to ¹³CO₂. asm.orgnih.govresearchgate.net

IRMS analysis of these products allows for:

Carbon Balance: Quantifying the distribution of the initial labeled carbon among different pools (biomass, CO₂, remaining metabolites) to ensure a close to complete recovery of the substrate. asm.orgresearchgate.net

Flux Analysis: Determining the rates of metabolic reactions and understanding the dynamics of the naphthalene degradation pathway. shimadzu.com

One study on the thermophilic bacterium Bacillus thermoleovorans used [1-¹³C]naphthalene to successfully determine the carbon balance of naphthalene degradation, finding that a significant portion of the labeled carbon was incorporated into the cell biomass. asm.orgresearchgate.net

Coupled Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Metabolite Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. uzh.chpublisso.de It is widely used for the identification and quantification of volatile and semi-volatile organic compounds, including metabolites of naphthalene. researchgate.net

When using Naphthalene-1-¹³C, GC-MS analysis allows researchers to distinguish metabolites derived from the labeled substrate from the background of other organic molecules. asm.orgnih.gov The mass spectrum of a metabolite containing the ¹³C label will show a molecular ion peak (and fragment ion peaks) that is one mass unit higher than the corresponding unlabeled metabolite. asm.org This mass shift provides definitive proof that the metabolite originated from the administered naphthalene. asm.orgresearchgate.net

This technique has been instrumental in:

Identifying Novel Metabolites: In the study of Bacillus thermoleovorans, GC-MS analysis of cultures grown on [1-¹³C]naphthalene helped identify intermediates like 2,3-dihydroxynaphthalene (B165439) and 2-carboxycinnamic acid, indicating a degradation pathway different from that in mesophilic bacteria. asm.org

Quantifying Metabolite Levels: By using appropriate calibration and internal standards, GC-MS can accurately quantify the concentration of labeled metabolites in a sample. uzh.chpublisso.de

Confirming Carbon Incorporation: GC-MS analysis of biomass components, such as fatty acid methyl esters and amino acid derivatives, can confirm the incorporation of naphthalene-derived carbon into the cellular machinery of microorganisms. asm.orgnih.govresearchgate.net

The following table summarizes the key mass spectral information for naphthalene.

CompoundMolecular FormulaMolecular Weight (unlabeled)Molecular Weight (¹³C-labeled)Key Fragment (m/z)
NaphthaleneC₁₀H₈128129128
Data sourced from mass spectrometry databases.

Applications of Naphthalene 1 13c in Elucidating Complex Biological and Chemical Systems

Elucidation of Microbial Degradation Pathways

The use of Naphthalene-1-13C has been pivotal in unraveling the diverse strategies that microorganisms employ to break down this resilient compound. By following the labeled carbon, researchers can map out metabolic routes, identify key intermediates, and quantify the flow of carbon within microbial systems.

Aerobic Catabolism Mechanisms of this compound in Diverse Microorganisms

Under aerobic conditions, various microorganisms utilize naphthalene (B1677914) as their sole source of carbon and energy. frontiersin.orgcovenantuniversity.edu.ng The application of [1-¹³C]naphthalene has been instrumental in studying these degradation pathways. asm.orgresearchgate.netnih.govnih.gov

A study on the thermophilic bacterium Bacillus thermoleovorans demonstrated its ability to grow on naphthalene at 60°C. asm.orgresearchgate.netnih.govnih.gov By using [1-¹³C]naphthalene, researchers were able to conduct a carbon balance analysis, tracking the transformation of the labeled naphthalene into carbon dioxide, biomass, and various metabolites. asm.orgresearchgate.netnih.govnih.gov This approach confirmed the incorporation of naphthalene-derived carbon into the bacterium's cellular components. asm.orgresearchgate.netnih.govnih.gov

Similarly, stable isotope probing (SIP) with ¹³C-labeled naphthalene has been used to identify active naphthalene-degrading bacteria in contaminated soils and groundwater. nih.govplos.org In one study, several bacterial genera, including Cupriavidus, Ralstonia, Sphingomonas, Stenotrophomonas, and Rhodococcus, were identified as key players in naphthalene degradation under oxic conditions. nih.gov Another study using ¹³C-naphthalene in long-term contaminated soil identified Pseudomonas as a major degrader, along with other genera like Rhodanobacter, Burkholderia, Pandoraea, and Dyella. plos.org These studies highlight the diversity of microorganisms capable of aerobically metabolizing naphthalene.

The initial step in the aerobic degradation of naphthalene is typically catalyzed by a multi-component enzyme called naphthalene dioxygenase (NDO). This enzyme incorporates molecular oxygen into the naphthalene ring, forming cis-naphthalene dihydrodiol. frontiersin.org Subsequent enzymatic reactions lead to the formation of 1,2-dihydroxynaphthalene. frontiersin.org

Anaerobic Catabolism Mechanisms of this compound (e.g., Sulfate-Reducing Conditions)

The degradation of naphthalene in the absence of oxygen is a more challenging process, but several anaerobic bacteria have been shown to metabolize it under conditions such as sulfate (B86663) reduction. oup.comnih.govnih.govfrontiersin.org The use of ¹³C-labeled naphthalene has been crucial in confirming and elucidating these anaerobic pathways.

In sulfate-reducing enrichment cultures, the complete mineralization of naphthalene to CO₂ has been demonstrated. oup.comnih.gov Studies using [¹³C₆]-naphthalene have confirmed the production of ¹³C-labeled CO₂. oup.comnih.gov A key initial step in the anaerobic degradation of naphthalene under sulfate-reducing conditions is believed to be a carboxylation reaction. nih.govtum.de Experiments using unlabeled naphthalene with a [¹³C]bicarbonate-buffered medium have shown the incorporation of ¹³C into the carboxylic group of 2-naphthoic acid, a major metabolite. nih.gov This provides strong evidence that the activation of the stable naphthalene molecule occurs via carboxylation. nih.govtum.de

Research on various enrichment cultures has identified organisms related to the family Desulfobacteraceae as important naphthalene degraders in freshwater environments under sulfate-reducing conditions. oup.comnih.gov

Identification of Labeled Metabolic Intermediates and Branching Pathways

A significant advantage of using this compound is the ability to identify metabolites derived directly from the initial substrate. The mass shift of one atomic mass unit in metabolites containing the ¹³C label allows for their unambiguous identification using techniques like gas chromatography-mass spectrometry (GC-MS). asm.orgresearchgate.netnih.gov

In the aerobic degradation by Bacillus thermoleovorans, the use of [1-¹³C]naphthalene led to the identification of several labeled intermediates. asm.orgresearchgate.netnih.govnih.gov These included metabolites typical of mesophilic degradation pathways, as well as unique compounds such as 2,3-dihydroxynaphthalene (B165439), 2-carboxycinnamic acid, phthalic acid, and benzoic acid. asm.orgresearchgate.netnih.govnih.gov The presence of these labeled compounds indicated a degradation pathway in this thermophile that differs from those found in mesophilic bacteria. asm.orgresearchgate.netnih.govnih.gov

Under anaerobic, sulfate-reducing conditions, studies with [1-¹³C]naphthalene and deuterated naphthalene have confirmed the formation of several key metabolites. nih.gov The primary metabolite identified is 2-naphthoic acid. nih.gov Further reduced derivatives, such as 5,6,7,8-tetrahydro-2-naphthoic acid and octahydro-2-naphthoic acid, have also been tentatively identified based on their mass spectra, suggesting a stepwise reduction of the aromatic ring system before cleavage. nih.gov

The table below summarizes some of the key labeled intermediates identified in both aerobic and anaerobic degradation pathways of naphthalene.

Degradation ConditionMicroorganism/CultureLabeled Intermediate IdentifiedAnalytical Technique
Aerobic (Thermophilic)Bacillus thermoleovorans2,3-dihydroxynaphthaleneGC-MS
Aerobic (Thermophilic)Bacillus thermoleovorans2-carboxycinnamic acidGC-MS
Aerobic (Thermophilic)Bacillus thermoleovoransPhthalic acidGC-MS
Aerobic (Thermophilic)Bacillus thermoleovoransBenzoic acidGC-MS
Anaerobic (Sulfate-Reducing)Enrichment Culture2-Naphthoic acidGC-MS
Anaerobic (Sulfate-Reducing)Enrichment Culture5,6,7,8-Tetrahydro-2-naphthoic acidGC-MS
Anaerobic (Sulfate-Reducing)Enrichment CultureOctahydro-2-naphthoic acidGC-MS

Quantitative Carbon Flow and Incorporation into Microbial Biomass Components (e.g., Fatty Acids, Amino Acids)

Tracing with this compound allows for a quantitative understanding of how carbon from this pollutant is assimilated into the microbial food web. By analyzing the isotopic composition of cellular components, researchers can determine the extent to which naphthalene-derived carbon is used for growth and biosynthesis. asm.orgresearchgate.netnih.gov

In the study of Bacillus thermoleovorans, the application of [1-¹³C]naphthalene enabled a detailed carbon balance. It was found that a significant portion of the consumed naphthalene was converted into biomass. asm.orgnih.gov Specifically, analysis of fatty acids and amino acids after incubation with the labeled substrate showed a high enrichment of ¹³C. asm.orgresearchgate.netnih.gov This directly demonstrated that B. thermoleovorans utilizes carbon from naphthalene for the synthesis of essential cellular building blocks. asm.orgresearchgate.netnih.gov The δ¹³C values of some amino acids were highly enriched, indicating significant incorporation of carbon from naphthalene. asm.org

Similarly, in a study of the anaerobic, sulfate-reducing enrichment culture N47, experiments with ¹³C-labeled naphthalene and ¹³CO₂ revealed a surprising chemoorganoautotrophic metabolism. researchgate.net While the culture degrades naphthalene for energy, a significant portion of its biomass is produced through the fixation of CO₂. researchgate.net The analysis of ¹³C distribution in amino acids and fatty acids was crucial in uncovering this dual metabolic strategy. researchgate.net

The table below presents a simplified overview of the carbon distribution from [1-¹³C]naphthalene in Bacillus thermoleovorans after 96 hours of incubation, as reported in one study. nih.gov

FractionPercentage of Initial ¹³C
Remaining Naphthalene≤0.1%
Carbonate (from mineralization)77-82%
Biomass17-21%
MetabolitesNegligible

Enzymatic Reaction Monitoring and Active Site Characterization Facilitated by 13C Tracing

The use of ¹³C-labeled substrates like this compound can facilitate the monitoring of specific enzymatic reactions and provide insights into enzyme mechanisms. The incorporation of the heavy isotope can be detected in reaction products, confirming the activity of a particular enzyme.

In the context of anaerobic naphthalene degradation, the initial carboxylation step is catalyzed by a naphthalene carboxylase. tum.de The activity of this enzyme in cell-free extracts of the sulfate-reducing culture N47 was confirmed by demonstrating the conversion of naphthalene and ¹³C-labeled bicarbonate into 2-[carboxyl-¹³C]naphthoic acid. tum.de This assay, which relies on the detection of the ¹³C-labeled product, is a direct way to monitor the enzymatic reaction.

Furthermore, isotopic labeling can be used in techniques like Raman spectroscopy-based stable isotope probing (Raman-SIP) to visualize metabolic activity at the single-cell level. researchgate.net By observing the "redshift" in the Raman spectra of cells that have incorporated ¹³C from a labeled substrate like naphthalene, researchers can identify the specific cells that are actively metabolizing the compound. researchgate.netreading.ac.uk This can provide information on substrate preferences and metabolic fluxes within a microbial community. researchgate.net

Environmental Transformation and Bioremediation Studies

This compound is a valuable tool for studying the fate of naphthalene in the environment and for developing and monitoring bioremediation strategies. By tracing the labeled compound, scientists can track its movement, transformation, and degradation in complex environmental matrices like soil and groundwater. nih.govplos.orgcarleton.edu

Stable isotope probing (SIP) with ¹³C-naphthalene has been effectively used to identify the key microbial players responsible for naphthalene degradation in contaminated sites. nih.govplos.org This information is crucial for understanding the natural attenuation potential of a site and for designing effective bioremediation approaches. For instance, identifying the dominant degrader populations can help in optimizing conditions to enhance their activity. nih.gov

Furthermore, isotope fractionation studies, which measure the change in the ratio of ¹³C to ¹²C in the remaining naphthalene pool as it is degraded, can provide evidence of biodegradation occurring in the field. scirp.orgresearchgate.net In microcosm experiments, aerobic degradation of naphthalene showed a slight enrichment in ¹³C, while anaerobic degradation under denitrifying conditions showed a more significant ¹³C enrichment. scirp.orgresearchgate.net Such isotopic signatures can potentially be used as indicators of in-situ bioremediation.

Tracing the Environmental Fate of this compound in Various Matrices

The use of isotopically labeled compounds is a powerful tool for tracking the movement and transformation of contaminants in the environment. This compound, a stable isotope-labeled form of naphthalene, serves as a crucial model contaminant for such studies. Its application allows researchers to quantitatively trace the fate of naphthalene carbon through various environmental compartments, including air, water, soil, and biota.

When introduced into an environmental system, most naphthalene, including this compound, tends to volatilize and become a gas. Some of it may bind to soil particles, where it can be taken up by plants, or be deposited on plant leaves from the atmosphere. orst.edu The environmental persistence of naphthalene can vary significantly, with its half-life ranging from less than a day in the air to over 80 days in soil, where it is broken down by bacteria, fungi, air, and sunlight. orst.edu

Studies utilizing ¹³C isotope analysis have successfully traced the metabolic pathways of naphthalene. nih.gov This technique enables the quantitative transformation of the xenobiotic carbon into specific fractions such as carbon dioxide (CO₂), biomass, and metabolites. nih.gov For instance, in a study investigating the degradation of naphthalene by the thermophile Bacillus thermoleovorans, [¹³C]naphthalene was used to track the distribution of the labeled carbon. The results showed that a significant portion of the naphthalene was mineralized to ¹³CO₂, with the remaining carbon incorporated into the bacterial biomass, including fatty acids and amino acids. nih.govasm.org This demonstrates the utility of this compound in creating a detailed carbon balance and understanding the ultimate fate of the contaminant in a given system.

The application of this compound extends to understanding its distribution in various environmental matrices. It has been detected in diverse environmental samples, from wastewater treatment plant discharge to needles of pine trees. orst.edunih.gov Its presence in crude oil and as a byproduct of wood and fossil fuel combustion highlights its widespread environmental distribution. nih.govresearchgate.net By using the labeled form, researchers can distinguish the study compound from background naphthalene contamination, allowing for precise tracking of its transport and transformation processes.

Assessment of Mineralization Efficiency and Product Formation in Contaminated Systems

A key aspect of bioremediation is the complete breakdown of a contaminant to benign products like CO₂, a process known as mineralization. This compound is instrumental in accurately assessing the efficiency of this process. By measuring the production of ¹³CO₂, researchers can quantify the extent to which the naphthalene has been fully degraded. nih.govresearchgate.net

In a study with Bacillus thermoleovorans, the mineralization of [1-¹³C]naphthalene was quantified by measuring the evolved ¹³CO₂. The results showed that between 77% and 82% of the initial labeled naphthalene was converted to ¹³CO₂ after 96 hours of incubation, indicating a high degree of mineralization. nih.gov Similarly, microcosm experiments with sediments from different depths under oxic and anoxic conditions have utilized ¹³C-labelled naphthalene to determine mineralization rates. researchgate.netoup.com These studies provide direct evidence of the intrinsic biodegradation potential of microbial communities in contaminated environments.

Beyond quantifying mineralization, this compound aids in the identification of metabolic intermediates and final products. The ¹³C label acts as a marker, allowing for the confident identification of naphthalene-derived compounds using techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov For example, in the degradation of [1-¹³C]naphthalene by B. thermoleovorans, metabolites such as 2-carboxycinnamic acid were identified by the characteristic mass shift of one atomic mass unit compared to the unlabeled standard. nih.gov This precise identification of metabolites is crucial for elucidating the specific degradation pathways employed by different microorganisms.

Different environmental conditions can lead to the formation of various by-products. For instance, under supercritical water oxidation, derivatives of aldehyde, propanoic acid, benzene (B151609) acetic acid, and benzofuran (B130515) have been detected as by-products of naphthalene degradation. iwaponline.com In anaerobic systems with sulfate, a significant portion of naphthalene can be transformed to CO₂ over extended periods. iwaponline.com The use of this compound in such studies provides unambiguous evidence of the origin of these products, helping to piece together the complex network of reactions involved in naphthalene's environmental transformation.

**Table 1: Mineralization of [1-¹³C]Naphthalene by *Bacillus thermoleovorans***

Parameter Experiment 1 Experiment 2
Incubation Time (h) 96 96
Initial Naphthalene (mg) 100 100
Final Naphthalene (%) ≤0.1 ≤0.1
¹³CO₂ Produced (% of initial ¹³C) 77 82
¹³C in Biomass (%) Not specified Not specified

Data sourced from a study on naphthalene degradation by Bacillus thermoleovorans. nih.gov

Investigation of Co-Metabolic Processes and Microbial Consortia Dynamics

In many environments, the degradation of complex organic compounds like naphthalene is not carried out by a single microbial species but by a community of microorganisms working in concert. This cooperative breakdown, which can involve co-metabolism (the transformation of a compound by a microbe that derives no energy from it), is critical for the efficient remediation of contaminated sites. mdpi.com this compound is a valuable tool for dissecting these intricate microbial interactions.

The use of stable isotope-labeled substrates allows researchers to trace the flow of carbon through a microbial consortium. This helps to identify which members of the community are actively degrading the naphthalene and how the carbon is being distributed among them. For example, in a mixed bacterial consortium, some species may partially degrade naphthalene, producing intermediates that are then utilized by other members of the community. nih.gov this compound can be used to follow the labeled carbon as it is passed from one organism to another, revealing the metabolic handoffs within the consortium.

Studies have shown that microbial consortia can be more effective at degrading polycyclic aromatic hydrocarbons (PAHs) like naphthalene than individual strains. mdpi.comresearchgate.net A consortium may possess a broader range of metabolic capabilities, allowing for the complete mineralization of the contaminant. For instance, some consortia have been shown to degrade over 90% of naphthalene, phenanthrene, and pyrene. researchgate.net The dynamics of these consortia, including the synergistic effects between different microbial species, can be investigated using labeled compounds. biorxiv.org

Furthermore, the presence of other organic compounds can influence the degradation of naphthalene. For example, the addition of co-substrates like glucose can sometimes suppress PAH degradation. researchgate.net Conversely, the presence of other PAHs can enhance the degradation of naphthalene through the induction of relevant enzymes. The use of this compound in combination with other labeled compounds can help to unravel these complex co-metabolic and competitive interactions within microbial communities. The insights gained from these studies are crucial for developing effective bioremediation strategies for sites contaminated with mixtures of pollutants. researchgate.net

Mechanistic Investigations in Organic and Physical Chemistry

Tracing Atomic Rearrangements and Reaction Intermediates in Synthetic Pathways

Isotopic labeling is a cornerstone of mechanistic organic chemistry, and this compound provides a precise tool for tracing the fate of specific carbon atoms during chemical reactions. This is particularly valuable in studying complex molecular rearrangements where the carbon skeleton of the molecule is altered.

One classic example is the thermal rearrangement of azulene (B44059) to the more stable naphthalene. wikipedia.org By using ¹³C-labeled azulene, researchers can follow the position of the labeled carbon in the resulting naphthalene product. This information helps to distinguish between different proposed mechanisms, such as those involving norcaradiene-vinylidene intermediates or diradical pathways. researchgate.net The specific location of the ¹³C label in the final product provides a "fingerprint" of the rearrangement pathway.

This compound can also be used to identify and characterize reaction intermediates. In reactions where naphthalene derivatives are formed, the presence of the ¹³C label can be detected using techniques like ¹³C-NMR spectroscopy and mass spectrometry. mdpi.com This allows for the structural elucidation of transient or unstable intermediates that might otherwise be difficult to observe. For instance, in the reaction of naphthalene-1,8-diamine with ninhydrin, complex rearrangements occur, and the use of labeled starting materials could help to clarify the intricate bond-making and bond-breaking steps involved in the formation of the final spiro compounds. mdpi.com

The study of cationic rearrangements, such as the Wagner-Meerwein rearrangement, can also benefit from the use of this compound. msu.edu In these reactions, a carbocation intermediate rearranges to a more stable carbocation through the migration of an alkyl or aryl group. By labeling the naphthalene ring, chemists can track its migration and determine the precise mechanism of the rearrangement. This level of detail is essential for understanding and controlling the outcomes of these fundamental organic reactions.

Probing Bond Cleavage and Formation Mechanisms in Complex Reactions

The formation and breaking of chemical bonds are the fundamental events in any chemical reaction. This compound serves as an excellent probe for investigating the mechanisms of these processes, particularly in complex reactions involving multiple steps.

In enzyme-catalyzed reactions, for example, understanding how C-C bonds are formed and cleaved is crucial. nih.gov While not directly involving naphthalene in all cases, the principles of using isotopic labeling to study these mechanisms are the same. By placing a ¹³C label at a specific position in a naphthalene derivative, one can monitor the fate of that carbon atom and the bonds connected to it throughout a reaction sequence. This can reveal whether a particular bond is cleaved homolytically (forming radicals) or heterolytically (forming ions). chemistrysteps.com

The study of photocatalyzed reactions, which are increasingly important in green chemistry, can also be aided by the use of this compound. sioc.ac.cn These reactions often involve complex electron transfer and radical pathways. By using a labeled substrate, it is possible to track the flow of electrons and identify the specific bonds that are being formed or broken. For example, in the oxidative cleavage of C-S bonds, the use of a labeled aromatic compound could help to elucidate the role of the aromatic ring in the reaction mechanism. researchgate.net

Furthermore, in cross-coupling reactions, which are widely used in organic synthesis, this compound can be employed to study the mechanism of C-N bond cleavage and formation. rsc.org For example, in the denitrative Mizoroki–Heck reaction, a nitro group is replaced with a new carbon-carbon bond. Using a ¹³C-labeled nitroarene would allow for the precise tracking of the carbon atom that was originally bonded to the nitro group, providing insights into the carbopalladation and reductive elimination steps of the catalytic cycle. rsc.org

Kinetic and Thermodynamic Studies of Labeled Naphthalene Reactions

The rates and energy changes associated with chemical reactions provide fundamental information about their mechanisms. This compound can be used in kinetic and thermodynamic studies to gain a deeper understanding of reactions involving naphthalene.

Kinetic isotope effects (KIEs) are a powerful tool for determining the rate-limiting step of a reaction and for probing the structure of the transition state. By comparing the rate of a reaction with unlabeled naphthalene to the rate with this compound, a ¹³C KIE can be measured. A significant KIE indicates that the C-C or C-H bond involving the labeled carbon is being broken or formed in the rate-determining step. This information is invaluable for mapping out the energy profile of a reaction.

The combination of kinetic and thermodynamic data obtained from studies with this compound can provide a comprehensive picture of a reaction mechanism. For example, in the thermal rearrangement of azulene to naphthalene, kinetic studies have been used to support a diradical mechanism. wikipedia.org The use of labeled starting materials in these kinetic experiments adds another layer of detail, allowing for a more rigorous testing of proposed mechanisms. By understanding the kinetics and thermodynamics of these reactions, chemists can better predict and control their outcomes, leading to the development of more efficient and selective synthetic methods.

Biosynthetic Pathway Delineation

The use of isotopically labeled compounds is a cornerstone in the elucidation of complex metabolic and biosynthetic pathways. Naphthalene-1-¹³C, with its strategically placed heavy carbon isotope, serves as a powerful tracer to map the flow of carbon atoms from a simple aromatic hydrocarbon into intricate biological molecules. This section explores the application of Naphthalene-1-¹³C in defining the biosynthetic routes of natural products and in creating isotopic fingerprints of the resulting macromolecules.

Tracking Naphthalene-Derived Carbon in Natural Product Biosynthetic Routes

The degradation of naphthalene by various microorganisms provides a model system for understanding how complex aromatic compounds are broken down and assimilated into central metabolism. By using Naphthalene-1-¹³C, researchers can quantitatively trace the fate of the naphthalene-derived carbon, identifying key intermediates and the extent of their incorporation into cellular components. nih.govsci-hub.st This technique has been instrumental in revealing metabolic pathways that differ from previously established routes.

In a notable study, the thermophilic aerobic bacterium Bacillus thermoleovorans was shown to utilize naphthalene as its sole source of carbon and energy. nih.govsci-hub.stresearchgate.net By employing [1-¹³C]naphthalene, a detailed carbon balance was established, quantifying the distribution of the labeled carbon into carbon dioxide (CO₂), biomass, and various metabolites. nih.govsci-hub.stresearchgate.net The analysis, conducted after 96 hours of incubation, revealed that a significant portion of the naphthalene was mineralized to CO₂, while a substantial fraction was incorporated into the bacterial biomass. nih.govresearchgate.net

ParameterExperiment 1Experiment 2
Initial [1-¹³C]Naphthalene (µM) 7438
¹³C Mineralized to ¹³CO₂ (%) 7782
¹³C Incorporated into Biomass (%) 2117
Remaining Naphthalene (%) < 0.1< 0.1
Metabolites (%) < 0.1< 0.1
Total Carbon Balance (%) 98.199.1
Data sourced from studies on Bacillus thermoleovorans degradation of [1-¹³C]naphthalene. nih.govresearchgate.net

The identification of metabolites is a crucial aspect of pathway delineation. Through the use of gas chromatography-mass spectrometry (GC-MS), metabolites derived from [1-¹³C]naphthalene can be distinguished by a mass shift of one atomic mass unit compared to their unlabeled counterparts. sci-hub.stresearchgate.net This has enabled the identification of several key intermediates in the degradation pathway of naphthalene by B. thermoleovorans. nih.govresearchgate.net

Identified Metabolites in B. thermoleovorans Culture with [1-¹³C]Naphthalene:

2,3-dihydroxynaphthalene

2-carboxycinnamic acid

Phthalic acid

Benzoic acid

The presence of these compounds indicates a degradation pathway in this thermophilic bacterium that is distinct from the pathways commonly observed in mesophilic bacteria. nih.govresearchgate.net For instance, the detection of 2-carboxycinnamic acid with a +1 mass shift confirms its origin from the labeled naphthalene. researchgate.net Such detailed tracking provides unambiguous evidence for the sequence of biochemical reactions that constitute the natural product biosynthetic route.

Isotopic Fingerprinting of Biosynthesized Macromolecules

Beyond identifying intermediate metabolites, Naphthalene-1-¹³C allows for the detailed analysis of how carbon is incorporated into the very building blocks of the cell, such as fatty acids and amino acids. The specific pattern of ¹³C enrichment within these macromolecules creates an "isotopic fingerprint" that provides profound insights into the central metabolic pathways of the organism. nih.govnih.gov This fingerprinting can reveal not just the source of the carbon, but the specific metabolic routes used to synthesize these essential molecules. nih.gov

The analysis of the isotopic composition of amino acids and fatty acids from microorganisms grown on [1-¹³C]naphthalene can be performed using techniques like isotope ratio mass spectrometry (IRMS) coupled with gas chromatography (GC). nih.govbiorxiv.org In the case of B. thermoleovorans, a significant enrichment of ¹³C was observed in various amino acids, confirming that naphthalene-derived carbon was used for their synthesis. nih.gov

In a fascinating example of how isotopic fingerprinting can uncover novel metabolic strategies, a study on an anaerobic naphthalene-degrading enrichment culture, N47, revealed a "chemoorganoautotrophic" lifestyle. nih.gov The culture degraded naphthalene, an organic compound, for energy, but surprisingly, it primarily used carbon dioxide (CO₂) for biomass production. This was discovered by analyzing the ¹³C patterns in amino acids and fatty acids from experiments using either ¹³C-labeled naphthalene or ¹³CO₂. nih.gov

When ¹³C-naphthalene was supplied, the resulting acetyl-CoA was expected to be incorporated directly into biomass. However, the analysis of amino acids and fatty acids showed low levels of the M+2 isotopologue (indicating the incorporation of a two-carbon unit from acetyl-CoA). nih.gov Instead, a high proportion of M+1 labeled products was observed, suggesting that acetyl-CoA derived from naphthalene was first oxidized to CO₂ via the Wood-Ljungdahl pathway, and this CO₂ was then fixed to produce the acetyl-CoA used for biosynthesis. nih.gov

Amino Acid¹³C-Excess from [¹³C₁₀]Naphthalene (%)¹³C-Excess from ¹³CO₂ (%)
Alanine 2.0 ± 0.55.1 ± 0.4
Valine 1.9 ± 0.45.1 ± 0.1
Leucine 1.8 ± 0.34.8 ± 0.1
Isoleucine 1.8 ± 0.45.0 ± 0.1
Proline 1.9 ± 0.45.1 ± 0.1
Phenylalanine 1.8 ± 0.35.1 ± 0.1
Aspartate 1.9 ± 0.35.0 ± 0.1
Glutamate 1.9 ± 0.35.1 ± 0.1
This table shows the ¹³C-excess in amino acids from the anaerobic culture N47 grown on naphthalene with either ¹³C-labeled naphthalene or ¹³C-labeled CO₂. The significantly higher enrichment from ¹³CO₂ indicates it as the primary carbon source for biomass. Data adapted from a study on the chemoorganoautotrophic lifestyle of anaerobic naphthalene degraders. nih.gov

This isotopic fingerprint—the specific distribution of ¹³C within the macromolecules—provided conclusive evidence for a complex metabolic network where catabolism (naphthalene degradation) and anabolism (biomass synthesis) are surprisingly uncoupled. nih.gov Such detailed insights are often unattainable without the use of specifically labeled substrates like Naphthalene-1-¹³C. The analysis of mass isotopomer distributions in key cellular components thus serves as a powerful method to generate a high-resolution map of metabolic functions. nih.govnih.gov

Computational and Theoretical Approaches in Support of Naphthalene 1 13c Research

Density Functional Theory (DFT) Calculations for 13C Chemical Shift Prediction and Validation

Density Functional Theory (DFT) has become a standard method for the in silico prediction of Nuclear Magnetic Resonance (NMR) parameters, including the 13C chemical shifts crucial for identifying the labeled position in Naphthalene-1-13C. nrel.gov The most common approach for calculating NMR shielding tensors is the Gauge-Including Atomic Orbital (GIAO) method. pnu.ac.irresearchgate.net This method calculates the magnetic shielding of a nucleus, which is then converted to a chemical shift (δ) by referencing it against a standard, typically tetramethylsilane (B1202638) (TMS). acs.org

The accuracy of DFT predictions is highly dependent on the chosen exchange-correlation functional and basis set. For naphthalene (B1677914) and related aromatic compounds, functionals like B3LYP and PBE0, combined with extensive basis sets such as the 6-311+G(2d,p) or correlation-consistent sets (e.g., cc-pVTZ), have shown reliable results. pnu.ac.iracs.orgaip.org Research has demonstrated that DFT calculations can predict 13C chemical shifts with a good degree of accuracy, often within a few parts per million (ppm) of experimental values. nrel.govresearchgate.net

These computational predictions serve two primary purposes in research involving this compound:

Prediction: Before a complex synthesis is undertaken, DFT can predict the entire 13C NMR spectrum, highlighting the expected chemical shift for the 1-position. This helps in planning experimental characterization.

Validation: After synthesis and experimental NMR analysis, comparing the measured spectrum to the DFT-calculated spectrum provides powerful validation of the structure. It confirms that the 13C label has been incorporated at the intended C1 position and helps in the unambiguous assignment of all signals in the spectrum. ukm.my

Carbon PositionExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm) (B3LYP/cc-pVTZ)Deviation (ppm)
C1, C4, C5, C8128.1128.5+0.4
C2, C3, C6, C7125.9126.2+0.3
C9, C10133.5134.0+0.5
This table presents a typical comparison for unlabeled naphthalene. For this compound, the signal corresponding to the C1 position would be selectively enhanced, and its predicted value is critical for experimental verification. Data adapted from computational studies on naphthalene. acs.org

Quantum Chemical Modeling of Isotopic Effects on Reaction Kinetics and Thermodynamics

The substitution of a 12C atom with a 13C isotope in this compound, while electronically subtle, can influence the rates and equilibrium positions of chemical reactions. This phenomenon is known as the kinetic isotope effect (KIE) and the thermodynamic isotope effect, respectively. Quantum chemical modeling is essential for predicting and understanding these small but significant effects.

The theoretical basis for isotopic effects lies in the change in zero-point vibrational energy (ZPVE). A bond to a heavier isotope (C-13) has a lower vibrational frequency and thus a lower ZPVE than a bond to a lighter isotope (C-12). wikipedia.org

Kinetic Isotope Effects (KIEs): In a reaction where a bond to the isotopic carbon is broken or formed in the rate-determining step (a primary KIE), the difference in ZPVE between the reactant and the transition state will be different for the two isotopologues. If the C-C bonding is weaker in the transition state, the reaction for the heavier this compound will be slightly slower, resulting in a KIE (k12/k13) slightly greater than 1. wikipedia.orgcdnsciencepub.com For 13C, these effects are typically small, on the order of 1.02 to 1.08, compared to the much larger KIEs observed for deuterium (B1214612) substitution. wikipedia.orgcdnsciencepub.com Quantum models, often using DFT, can calculate the vibrational frequencies of the reactant and the transition state structure, allowing for the prediction of KIEs. chemrevlett.comacs.org These predictions help elucidate reaction mechanisms by indicating the extent of bond changes at the transition state. acs.orgcdnsciencepub.com

Isotope SubstitutionTypical Primary KIE (k_light/k_heavy)Key Factor
¹H vs ²H (Deuterium)6 - 10~100% mass increase
¹²C vs ¹³C1.02 - 1.08~8% mass increase
Illustrative table of the magnitude of kinetic isotope effects. wikipedia.org

Simulation of Molecular Dynamics and Intermolecular Interactions Involving Labeled Naphthalene

While the single 13C substitution in this compound has a negligible effect on its bulk physical properties and intermolecular forces, molecular dynamics (MD) simulations are a vital tool for interpreting experimental studies that use the isotopic label as a probe. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of intermolecular interactions such as π-π stacking and solvation. core.ac.ukrsc.org

In the context of this compound research, MD simulations are used to:

Model Solvation and Aggregation: Simulations can reveal how naphthalene molecules arrange themselves in solution or in aggregates. They show a preference for parallel-stacked or T-shaped/herringbone arrangements, driven by a balance of electrostatic and van der Waals interactions. rsc.orgmdpi.com This is crucial for understanding the local environment around the 13C-labeled site.

Interpret NMR Relaxation Data: Experimental techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy can measure through-space interactions between the 13C-labeled carbon and nearby protons, either on the same molecule or on neighboring molecules (e.g., a solvent or a host molecule in a complex). rsc.org MD simulations provide the atom-to-atom distance and orientation information needed to translate experimental NOE data into a structural model of the molecular environment. rsc.orgbiorxiv.org

Simulate Interactions in Complex Environments: The behavior of naphthalene within complex systems, such as lipid bilayers or on the surface of materials, can be modeled. rsc.orgru.nl These simulations show how naphthalene orients itself and interacts with its surroundings. rsc.orgacs.org When this compound is used in such experiments, the MD simulations provide the theoretical framework for interpreting the spectroscopic data obtained from the labeled site.

System StudiedSimulation MethodKey Findings
Liquid NaphthaleneNeutron Diffraction & MD (OPLS-AA force field)Nearest neighbors show a preference for positions above and below the aromatic plane (parallel stacking). rsc.org
Naphthalene in WaterMolecular Dynamics (MD)Simulations reveal the structure of the hydration shell and the dynamics of water molecules at the hydrophobic surface. ru.nlresearchgate.net
Naphthalene in Supercritical CO₂Molecular Dynamics (MD)Calculation of diffusion coefficients and study of solute-solvent interactions. core.ac.ukscispace.com
Naphthalene DimersDFT & Ab Initio CalculationsAnalysis of the balance between dispersion and electrostatic forces in π-π stacking interactions. mdpi.comacs.org
This table summarizes findings from molecular dynamics and other simulation studies on naphthalene, which provide the basis for interpreting experiments using this compound.

Emerging Research Directions and Future Perspectives for Naphthalene 1 13c Applications

Integration with Advanced High-Resolution Analytical Platforms (e.g., FT-ICR MS, Imaging Mass Spectrometry)

The utility of Naphthalene-1-13C is significantly amplified when coupled with high-resolution analytical platforms. These technologies offer unprecedented sensitivity and specificity, enabling researchers to probe molecular behavior at a granular level.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is a powerful technique renowned for its ultra-high resolving power and mass accuracy. researchgate.netacs.org When used with ¹³C-labeled compounds like this compound, FT-ICR MS can precisely distinguish between the labeled and unlabeled molecules, even within highly complex mixtures such as crude oil or environmental samples. researchgate.netnih.gov This capability is crucial for tracing the metabolic fate of naphthalene (B1677914) and its derivatives in biological systems or for monitoring its degradation pathways in environmental studies. For instance, a remarkable mass resolving power of 63,000 at m/z 128 of naphthalene has been demonstrated using FT-ICR MS, showcasing its potential for highly specific analysis. nih.gov The "soft" ionization techniques often employed with FT-ICR MS, such as electrospray ionization (ESI), ensure that large, polar macromolecules incorporating the ¹³C label remain intact for analysis. researchgate.net

Imaging Mass Spectrometry (IMS) , particularly techniques like Dynamic Secondary Ion Mass Spectrometry (SIMS), provides spatial information about the distribution of molecules within a sample. By using this compound, researchers can visualize the assimilation and localization of naphthalene-derived carbon within individual cells or tissue sections. nih.gov Studies have successfully used SIMS to measure ¹³C assimilation into individual bacterial cells grown on ¹³C-labeled substrates, demonstrating the potential to link metabolic function with spatial distribution. nih.gov This is particularly valuable in microbial ecology for identifying which microorganisms in a community are actively metabolizing naphthalene. The choice of matrix in another IMS technique, MALDI imaging, is crucial for obtaining high spatial resolution images of various biomolecules. nih.govmdpi.com

Analytical PlatformApplication with this compoundKey Advantages
FT-ICR MS Tracing metabolic pathways, characterizing complex mixtures.Ultra-high resolution and mass accuracy, ability to analyze complex samples. researchgate.netacs.orgnoaa.gov
Imaging Mass Spectrometry (SIMS) Visualizing the spatial distribution of naphthalene uptake in cells and tissues.Provides spatial context to metabolic activity, single-cell resolution. nih.gov

Application in Systems Biology and Omics-Based Research for Comprehensive Biological Understanding

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized biology by providing a holistic view of biological systems. nih.govfrontiersin.org this compound is a powerful tool in these fields, particularly in metabolomics, for unraveling the complex interactions between organisms and this ubiquitous polycyclic aromatic hydrocarbon.

Metabolomics , the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, heavily relies on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. frontiersin.org Isotopic labeling with ¹³C is a cornerstone of stable isotope-resolved metabolomics (SIRM), allowing researchers to trace the flow of carbon atoms through metabolic networks. frontiersin.org By introducing this compound, scientists can track its biotransformation into various metabolites, providing insights into the mechanisms of toxicity and detoxification. plos.org For example, NMR-based metabolomics has been used to study the biochemical effects of naphthalene on different organs in mice, revealing perturbations in energy metabolism and the role of antioxidant metabolites. plos.org

The integration of multiple omics datasets offers a more comprehensive understanding of the biological response to naphthalene exposure. frontiersin.orgnih.gov For instance, combining transcriptomics (gene expression) with metabolomics can reveal how changes in gene activity, prompted by naphthalene, lead to alterations in metabolic pathways. frontiersin.org This systems biology approach is crucial for understanding complex biological phenomena like the development of tolerance to naphthalene toxicity. plos.orga-star.edu.sg

Development of Novel Isotope-Edited Probes for Specific Biomolecular and Chemical Targets

The specific placement of a ¹³C label in this compound allows for its use in creating highly specific molecular probes for studying biomolecular interactions. Isotope-editing is a well-established method for creating site-specific probes, particularly for infrared (IR) spectroscopy and NMR. nih.gov

In the context of protein studies, an amide I probe can be created by replacing a ¹²C=¹⁶O group with a ¹³C=¹⁶O group, which shifts the vibrational frequency, allowing it to be observed in a region of the IR spectrum with less interference. nih.gov While this is a backbone-based probe, similar principles can be applied to develop sidechain-based probes or to incorporate ¹³C-labeled moieties into ligands that bind to specific proteins.

Naphthalene-based fluorescent probes are also being developed to detect specific biologically important molecules, such as glutathione. nih.govresearchgate.net While these probes may not always be isotopically labeled, the synthesis of naphthalene derivatives demonstrates the versatility of the naphthalene scaffold for creating targeted molecular tools. nih.gov The introduction of a ¹³C label into such probes would add another layer of analytical capability, allowing for quantification and structural analysis by mass spectrometry or NMR in parallel with fluorescence measurements.

Expansion into Advanced Materials Science and Supramolecular Chemistry Research Using Isotopic Labels

The unique properties of the naphthalene ring system, such as its planarity and electron-rich nature, make it a valuable building block in materials science and supramolecular chemistry. acs.orgresearchgate.net The introduction of an isotopic label like ¹³C provides a powerful, non-perturbative handle to study the structure and dynamics of naphthalene-containing materials.

In supramolecular chemistry , which focuses on the non-covalent interactions between molecules, isotopic labeling is an elegant way to study host-guest interactions and the formation of large assemblies. beilstein-journals.orgresearchgate.net NMR spectroscopy is a primary tool in this field, and ¹³C-labeling can help to unambiguously assign signals and monitor the changes that occur upon binding or self-assembly. beilstein-journals.org For example, the interactions of naphthalene diimides, which are used in sensors and molecular switches, can be probed with high precision using ¹³C NMR. acs.orgresearchgate.net

In materials science , this compound can be used to investigate the structure and formation of carbon-based materials. For instance, carbon nanofoam can be synthesized using naphthalene as an additive to a sucrose (B13894) solution under high temperature and pressure. hawaii.edu Incorporating this compound into this process would allow researchers to use techniques like solid-state NMR to understand how the naphthalene molecule is incorporated into the final carbon structure. Similarly, in the development of organic electronics, where naphthalene derivatives are used as chromophores, ¹³C labeling can aid in the structural elucidation of these materials using techniques like ¹³C NMR. rsc.orgacs.org

Research AreaApplication of this compoundInvestigated Properties
Supramolecular Chemistry Studying host-guest interactions, self-assembly of molecular structures.Binding affinities, structural changes upon complexation. beilstein-journals.orgiucr.org
Materials Science Investigating the formation of carbon nanomaterials, characterizing organic electronic materials.Molecular incorporation, final material structure. hawaii.edursc.org

Q & A

Q. What are the key physicochemical properties of Naphthalene-1-¹³C that influence its experimental handling and analytical detection?

Naphthalene-1-¹³C has a hydrophobic parameter (XlogP) of 3.34, zero hydrogen bond donors/acceptors, and a topological polar surface area of 0 Ų, making it highly lipophilic and suitable for organic-phase extraction . Its isotopic purity (¹³C at position 1) requires validation via ¹³C-NMR or high-resolution mass spectrometry (HRMS) to confirm >99% isotopic enrichment. Stability under standard storage conditions (dry, inert atmosphere) minimizes decomposition risks, but exposure to oxidizers or moisture must be avoided .

Q. How can researchers ensure reproducibility in synthesizing and characterizing Naphthalene-1-¹³C?

Follow protocols emphasizing stoichiometric control and isotopic labeling validation. For synthesis, document reaction conditions (temperature, solvent purity, catalyst) and use isotopic tracing (e.g., ¹³C-NMR) to confirm positional specificity . Characterization should include melting point analysis, GC-MS for purity, and isotopic ratio verification. Adhere to journal guidelines for experimental reporting, such as detailing equipment specifications and raw data deposition in supplementary materials .

Q. What methodologies are recommended for tracking ¹³C-labeled metabolites in biological systems using Naphthalene-1-¹³C?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selective ion monitoring (SIM) to detect ¹³C-specific fragments. For in vivo studies, design dose-response experiments with controls to distinguish endogenous vs. labeled metabolites. Ensure compliance with ethical guidelines for animal/human studies, including randomization and blinding to reduce bias .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported toxicological outcomes of Naphthalene-1-¹³C exposure?

Apply systematic review frameworks (e.g., PECO: Population, Exposure, Comparator, Outcome) to harmonize study parameters. For example, discrepancies in hepatotoxicity results may stem from differences in exposure routes (inhalation vs. oral) or species-specific metabolic pathways. Use risk-of-bias tools (Table C-6/C-7) to assess study quality, prioritizing high-confidence studies with randomized dosing and complete outcome reporting .

Q. What advanced analytical techniques optimize the detection of Naphthalene-1-¹³C degradation products in environmental matrices?

Combine solid-phase microextraction (SPME) with gas chromatography-isotope ratio mass spectrometry (GC-IRMS) to quantify ¹³C-labeled degradation intermediates in air/water samples. For soil/sediment, employ accelerated solvent extraction (ASE) followed by HRMS to distinguish isotopic signatures from background contaminants. Validate methods using spiked recovery experiments and reference materials .

Q. How can isotopic labeling (¹³C) clarify metabolic activation pathways of naphthalene in mammalian systems?

Conduct tracer studies with Naphthalene-1-¹³C in vitro (e.g., liver microsomes) and in vivo (rodent models). Monitor ¹³C incorporation into epoxide intermediates (e.g., 1,2-epoxy-¹³C-naphthalene) via LC-HRMS. Compare kinetic isotope effects (KIE) to identify rate-limiting enzymatic steps (e.g., cytochrome P450-mediated oxidation). Pair with RNA-seq to correlate metabolite formation with gene expression changes .

Methodological Best Practices

Q. What strategies mitigate bias in human cohort studies examining Naphthalene-1-¹³C exposure?

Implement double-blinded exposure assessments and use biomonitoring (e.g., urinary 1-naphthol-¹³C) to quantify internal dose. Control for confounders like smoking status or occupational history via stratified analysis. Report outcomes using CONSORT guidelines, including attrition rates and statistical power calculations .

Q. How should conflicting data on environmental persistence of Naphthalene-¹³C derivatives be addressed in meta-analyses?

Apply sensitivity analysis to isolate variables such as pH, temperature, or microbial activity. Use multivariate regression to model degradation half-lives across studies. Deposit raw datasets in repositories like Figshare to enable independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.